molecular formula C29H37N3O6 B606962 DBCO-PEG4-amine CAS No. 1840886-10-3

DBCO-PEG4-amine

Cat. No. B606962
M. Wt: 523.63
InChI Key: NFJQULPXXATMFO-UHFFFAOYSA-N
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Description

DBCO-PEG4-amine is a compound formed by conjugating DBCO with PEG 4 amine . This conjugate has demonstrated remarkable attributes such as low toxicity and high solubility . Its hydrophilic nature contributes to its slow-release properties .


Synthesis Analysis

DBCO-PEG4-amine serves as a PEG-based PROTAC linker, facilitating the synthesis of PROTACs . It can be used to derivatize carboxyl groups or activated esters (e.g. NHS esters) through a stable amide bond . In the presence of activators (e.g. EDC, or HATU), this reagent can be used to derivatize carboxyl groups .


Molecular Structure Analysis

The chemical formula of DBCO-PEG4-amine is C32H42N4O10S . Its exact mass is 674.26 and its molecular weight is 674.770 .


Chemical Reactions Analysis

DBCO-PEG4-amine is a click chemistry reagent, it contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . It can be used in the synthesis of FPM-PEG4-DBCO, a homobifunctional azide-to-azide cross-linker .


Physical And Chemical Properties Analysis

DBCO-PEG4-amine is a light yellow oil . It has enhanced solubility in aqueous media due to its hydrophilic PEG spacer arm . It is soluble in DCM, THF, acetonitrile, DMF, and DMSO .

Scientific Research Applications

1. Site-Specific Coupling of Antibodies on Vesicle Surfaces

  • Application Summary: DBCO-PEG4-amine is used for the site-specific coupling of antibodies on the surface of amino group-terminated liposomes via bio-orthogonal copper-free click chemistry after liposome formation . This approach is key for a controlled transport of the drug to a desired location .
  • Methods of Application: The primary amino groups present on the liposome surface were functionalized with a linker carrying a strained alkyne group for a bio-orthogonal strain-promoted alkyne–azide cycloaddition (SPAAC) reaction . The DBCO–PEG4–NHS ester was selected for liposome surface modification to introduce active alkyne groups, which react specifically and efficiently with a primary amine (–NH2) at pH 7.0–8.5 to form a covalent bond .
  • Results/Outcomes: The successful antibody coupling provides a facile and robust functionalization strategy, which can be applied to a wide range of self-assembled systems and desired targeting antibodies maintaining physiological conditions throughout the procedure .

2. Immobilization of Azide-Functionalized Proteins

  • Application Summary: DBCO-PEG4-amine is used for the immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate . This approach is optimized to yield low particle aggregation and high levels of protein activity post-conjugation .
  • Methods of Application: Proteins are recombinantly expressed and selectively labeled with N-terminal azide-tags for efficient conjugation to nanoparticles and magnetic beads . The proteins are immobilized onto the solid supports directly from the cell lysate with click chemistry, forgoing the step of purification .
  • Results/Outcomes: The entire process enables streamlined workflows for bioconjugation and highly active conjugated proteins .

3. Synthesis of PROTACs

  • Application Summary: DBCO-PEG4-amine is used as a PEG-based PROTAC linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
  • Methods of Application: The DBCO-PEG4-amine is used to link the E3 ligase recruiting molecule to the protein-targeting molecule, creating a bifunctional PROTAC . The PROTAC is then introduced to the biological system where it induces protein degradation .
  • Results/Outcomes: The use of DBCO-PEG4-amine in PROTAC synthesis has enabled the targeted degradation of disease-causing proteins, opening up new avenues in drug discovery .

4. Synthesis of Antibody-Drug Conjugates (ADCs)

  • Application Summary: DBCO-PEG4-amine is used as a cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutics that deliver cytotoxic drugs to cancer cells via specific antibodies .
  • Methods of Application: The DBCO-PEG4-amine is used to link the cytotoxic drug to the antibody, creating a bifunctional ADC . The ADC is then introduced to the biological system where it selectively delivers the drug to cancer cells .
  • Results/Outcomes: The use of DBCO-PEG4-amine in ADC synthesis has enabled the targeted delivery of cytotoxic drugs, improving the efficacy and reducing the side effects of cancer treatments .

5. Protein-Peptide Conjugates

  • Application Summary: DBCO-PEG4-amine is used for the conjugation of proteins to peptides . This approach is often used in the development of targeted therapeutics and vaccines .
  • Methods of Application: Proteins are functionalized with azide groups, and peptides are functionalized with DBCO-PEG4-amine . The proteins and peptides are then conjugated via a copper-free click chemistry reaction .
  • Results/Outcomes: The resulting protein-peptide conjugates can be used in a variety of applications, including drug delivery and immunotherapy .

6. Protein-Oligonucleotide Conjugates

  • Application Summary: DBCO-PEG4-amine is used for the conjugation of proteins to oligonucleotides . This approach is often used in the development of targeted gene therapies .
  • Methods of Application: Proteins are functionalized with azide groups, and oligonucleotides are functionalized with DBCO-PEG4-amine . The proteins and oligonucleotides are then conjugated via a copper-free click chemistry reaction .
  • Results/Outcomes: The resulting protein-oligonucleotide conjugates can be used in a variety of applications, including targeted gene delivery and gene editing .

Future Directions

DBCO-PEG4-amine can be used for the synthesis of a range of PROTAC molecules . Its use in the synthesis of antibody-drug conjugates (ADCs) suggests potential applications in the development of new therapeutic strategies .

properties

IUPAC Name

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N3O6/c30-13-15-35-17-19-37-21-22-38-20-18-36-16-14-31-28(33)11-12-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23,30H2,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJQULPXXATMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DBCO-PEG4-amine

Citations

For This Compound
10
Citations
M Tamura, F Yanagawa, S Sugiura… - … Symposium on Micro …, 2015 - ieeexplore.ieee.org
… was synthesized by the reaction between NHS-PC-4armPEG and DBCO-PEG4-amine. After … between NHS-PC-4armPEG and DBCO-PEG4-amine. PD-gelatin was performed by mixing …
Number of citations: 2 ieeexplore.ieee.org
A Pramanik, Z Xu, N Ingram, PL Coletta… - Molecular …, 2022 - ACS Publications
… click chemistry coupling using DBCO-PEG4-amine (Kerafast, … of (2 mg/mL) DBCO-PEG4-amine in DMSO was added to the … DBCO-PEG4-amine. The final DBCO-HA was freeze-dried. …
Number of citations: 33 pubs.acs.org
MJJ van Velthoven, AN Gudde, H Enting… - Advanced …, 2023 - Wiley Online Library
… ) was coupled to DBCO-PEG4-amine (Click Chemistry Tools, … reacted with 1.1 equivalent DBCO-PEG4-amine (100 mM in … ester to react with DBCO-PEG4-amine. Successful synthesis of …
Number of citations: 1 onlinelibrary.wiley.com
SS Han, HY Yoon, JY Yhee, MO Cho, HE Shim… - Polymer …, 2018 - pubs.rsc.org
… by coupling DBCO-PEG4-amine to HA using EDC and NHS reagents (Fig. 1, Step 1). … After the conjugation of HA and DBCO-PEG4-amine, resonances at 7.3–7.8 ppm verified the …
Number of citations: 63 pubs.rsc.org
J Cho, J Park, G Tae, MS Jin, I Kwon - Biomedicines, 2020 - mdpi.com
… Briefly, each DBCO-amine or DBCO-PEG4-amine (180 μM) was reacted with NHS-PA (900 μM) at 37 C for 20 h to make DBCO-PA or DBCO-PEG4-PA, respectively. The unreacted NHS…
Number of citations: 5 www.mdpi.com
Y Pang, J Liu, Y Qi, X Li… - Angewandte Chemie …, 2016 - Wiley Online Library
… PEGs (DBCO-PEG) with different molecular weights were obtained by reaction of DBCO-PEG4-amine with NHS ester terminated PEGs of different molecular weights (M W ). All of these …
Number of citations: 40 onlinelibrary.wiley.com
J Cho, J Park, S Kim, JC Kim, G Tae, MS Jin… - Journal of Controlled …, 2020 - Elsevier
… In order to synthesize a PA containing a DBCO group, either 180 μM of DBCO-amine or DBCO-PEG4-amine was reacted with 900 μM of NHS-PA at 37 C for 20 h, generating DBCO-PA …
Number of citations: 16 www.sciencedirect.com
J Hoque, Y Zeng, H Newman, G Gonzales… - ACS Biomaterials …, 2022 - ACS Publications
… -1-amine and DBCO-PEG4-amine were independently … To synthesize HA-DBCO, DBCO-PEG4-amine (0.5 equiv with … -1-amine and DBCO-PEG4-amine was verified by FTIR and …
Number of citations: 3 pubs.acs.org
CF Wang, MP Sarparanta, EM Mäkilä, MLK Hyvönen… - Biomaterials, 2015 - Elsevier
… The addition of ethylene glycol unit from the DBCO-PEG4-amine contributed to the C–H stretching, and the increased absorbance in the region of 2800–2960 cm −1 , indicating that …
Number of citations: 154 www.sciencedirect.com
K Ramlaul, Z Feng, C Canavan… - Journal of Structural …, 2023 - Elsevier
… using Cu-free click chemistry between DBCO-PEG4-amine and azide-PEG5k-crosslinker … We first validated the functionalisation of commercial GrOx flakes with DBCO-PEG4-amine …
Number of citations: 0 www.sciencedirect.com

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